molecular formula C14H12F3N3O2S B2828999 (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035036-46-3

(Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2828999
CAS No.: 2035036-46-3
M. Wt: 343.32
InChI Key: NAHDDXBVXPLEBK-ARJAWSKDSA-N
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Description

(Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic chemical probe featuring a 1,2,4-oxadiazole heterocycle linked to a pyrrolidine scaffold and a thiophene-based enone system. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and role as a bioisostere for ester and amide functionalities . This compound is supplied for research purposes to aid in the exploration of novel bioactive molecules. Heterocyclic compounds, including those with thiophene and oxadiazole rings, are fundamental scaffolds in drug discovery due to their ability to interact with diverse biological targets . The inclusion of a trifluoromethyl group, a common strategy in modern drug design, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . The distinct molecular architecture of this compound makes it a valuable intermediate for researchers in medicinal chemistry, particularly for those investigating new agents in areas such as infectious diseases or oncology, where heterocyclic frameworks are extensively studied . This product is intended for laboratory research by qualified professionals. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-thiophen-2-yl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)13-18-12(19-22-13)9-5-6-20(8-9)11(21)4-3-10-2-1-7-23-10/h1-4,7,9H,5-6,8H2/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHDDXBVXPLEBK-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with nitriles under acidic or basic conditions.

    Construction of the pyrrolidine ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Coupling reactions: The final step involves coupling the thiophene, oxadiazole, and pyrrolidine moieties through various organic reactions such as condensation or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significance of oxadiazole derivatives in the development of anticancer agents. The introduction of a 5-substituted oxadiazole moiety into various molecular frameworks has been shown to enhance anticancer activity. For instance, compounds similar to (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one have exhibited potent antiproliferative effects against multiple cancer cell lines, including human lung (A549), breast (MCF-7), and colon (HCT116) cancer cells. The presence of electron-withdrawing groups has been crucial for improving biological activity, as demonstrated in various analogs tested for their cytotoxic effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Research indicates that pyrrole and thiophene derivatives exhibit broad-spectrum antimicrobial activity. The incorporation of trifluoromethyl and oxadiazole functionalities may enhance the compound's ability to inhibit bacterial growth. Preliminary evaluations of related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, indicating that further exploration of this compound could yield effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound. Modifications to the thiophene and oxadiazole rings can significantly impact biological activity. For example:

Modification Effect on Activity
Electron-withdrawing groups on aromatic ringsIncreased cytotoxicity
Alterations in the pyrrolidine substituentVariability in selectivity towards cancer cell lines

Case Study 1: Anticancer Evaluation

A series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 and HCT116 cell lines. Among these derivatives, those incorporating a trifluoromethyl group showed enhanced potency with IC50 values significantly lower than existing chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another study focused on the synthesis of thiophene-based compounds and their evaluation against various bacterial strains. Compounds with similar structural motifs to this compound demonstrated MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Enone-Based Heterocyclic Compounds

  • (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one ():
    This analog replaces the thiophene and oxadiazole groups with fluorinated aryl and triazole moieties. The triazole ring enhances hydrogen-bonding capacity, while fluorine atoms improve bioavailability. Unlike the target compound, this derivative lacks the pyrrolidine-oxadiazole scaffold, resulting in reduced conformational rigidity .

  • (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (): The (E)-enone configuration and diazenyl-pyrrolidine substituent distinguish this compound.
Property Target Compound (Z)-Triazole Derivative (E)-Diazenyl Derivative
Enone Configuration (Z) (Z) (E)
Heterocyclic Substituent Oxadiazole Triazole Diazenyl
Electron Effects Electron-withdrawing (CF₃) Electron-donating (F) Electron-donating (OCH₃)
Bioavailability Moderate (logP ~2.5) High (logP ~3.0) Low (logP ~1.8)

Nitroheterocyclic Analogs

Compounds such as nitrothiophene-containing derivatives () share the thiophene core but replace the oxadiazole with nitro groups. Nitro-substituted analogs often exhibit enhanced antibacterial activity but suffer from toxicity due to nitroso metabolite formation. The trifluoromethyl-oxadiazole group in the target compound may mitigate this risk while retaining bioactivity .

Crystallographic and Structural Insights

The refinement program SHELXL () and visualization tools like ORTEP-3 () have been pivotal in analyzing similar enone-containing structures. For example, the crystal structure of (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one () reveals planar enone systems and intramolecular hydrogen bonds. These tools suggest that the target compound’s (Z)-enone and pyrrolidine-oxadiazole groups may adopt similar planar conformations, enhancing stability .

Research Findings and Implications

  • Activity vs. Substitution Patterns : The trifluoromethyl-oxadiazole group in the target compound likely improves both metabolic stability and target affinity compared to nitro or unsubstituted analogs (e.g., nitroimidazole derivatives in ) .
  • Solubility and Aggregation : Spectrofluorometry and tensiometry data () for quaternary ammonium compounds suggest that the target compound’s amphiphilic nature (due to thiophene and polar oxadiazole) may result in a critical micelle concentration (CMC) comparable to alkyltrimethylammonium analogs (~3–8 mM) .

Biological Activity

(Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiophene moiety, a pyrrolidine ring, and a trifluoromethyl-substituted 1,2,4-oxadiazole, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C14H12F3N3O2SC_{14}H_{12}F_3N_3O_2S, with a molecular weight of approximately 343.33 g/mol. The structure can be represented as follows:

SMILES O=C(C=Cc1cccs1)N1CCC(c2noc(C(F)(F)F)n2)C1\text{SMILES }O=C(C=Cc1cccs1)N1CCC(c2noc(C(F)(F)F)n2)C1

Biological Activity Overview

Research into the biological activity of compounds containing oxadiazole and thiophene rings has demonstrated various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the range of 0.12–15.63 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-715.63
Compound BA5490.12
Compound CA3752.78

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through pathways such as the upregulation of p53 and activation of caspase cascades . Molecular docking studies suggest that these compounds may interact favorably with estrogen receptors and other targets involved in cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, compounds containing oxadiazole and thiophene moieties have shown promising antimicrobial activities. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of oxadiazole derivatives similar to our compound. The derivatives were tested against various cancer cell lines with results indicating that modifications in the oxadiazole ring significantly enhanced their cytotoxicity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiophene-based compounds. The study highlighted that certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, establishing a foundation for further exploration into their use as potential antimicrobial agents .

Q & A

Q. Key Parameters

StepConditionsYield Optimization
Core FormationReflux in ethanol, 12–24 hrsUse anhydrous conditions to avoid hydrolysis
Enone FormationRoom temperature, THF solventControl stoichiometry to minimize side products
PurificationGradient elution (hexane:ethyl acetate)Monitor by TLC/HPLC

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Characterization Methods

  • NMR Spectroscopy : Assign stereochemistry (e.g., Z-configuration via coupling constants in 1^1H NMR) and verify substituent integration .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve 3D conformation and validate tautomeric forms (e.g., oxadiazole vs. thiadiazole) .

Q. Advanced Techniques

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C17_{17}H13_{13}F3_3N4_4O2_2S) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

How can microwave-assisted synthesis improve reaction yields for this compound?

Advanced Optimization Strategy
Microwave irradiation reduces reaction times (e.g., from 24 hrs to 2–4 hrs) and enhances yields by 15–20% through uniform heating. For example, the enone formation step achieves 85% yield in 3 hrs under microwave conditions compared to 65% yield conventionally .

Q. Example Protocol

ParameterConventionalMicrowave
Time24 hrs3 hrs
SolventTHFDMF
Yield65%85%

How should researchers resolve contradictions in reported biological activity data?

Q. Methodological Approach

Purity Validation : Use HPLC to rule out impurities (>98% purity required for reliable bioassays) .

Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .

Control Experiments : Test stability in assay media (e.g., pH 7.4 buffer) to exclude compound degradation .

What computational strategies predict the compound’s biological targets?

Q. Advanced Modeling Techniques

  • Molecular Docking : Screen against kinases or GPCRs using AutoDock Vina; prioritize targets with binding energies < −8 kcal/mol .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify key interactions (e.g., hydrogen bonds with oxadiazole) .

Q. Case Study

Target ProteinDocking Score (kcal/mol)Key Interactions
EGFR Kinase−9.2Oxadiazole-Trp766, Enone-Lys721
COX-2−7.8Thiophene-Tyr385

Designing SAR studies: Which substituents most impact bioactivity?

Q. Advanced SAR Framework

  • Pyrrolidine Substitutions : Replace trifluoromethyl-oxadiazole with methyl or nitro groups to modulate lipophilicity (clogP changes from 3.2 to 2.8) .
  • Enone Modifications : Compare (Z) vs. (E) isomers in cytotoxicity assays (IC50_{50} differences up to 10-fold) .

Q. Example Data

SubstituentIC50_{50} (μM)logP
CF3_3-Oxadiazole1.23.2
CH3_3-Oxadiazole5.62.8

How is the stereochemical stability of the (Z)-enone configuration assessed?

Q. Methodological Answer

  • NMR Analysis : Monitor 3JHH^3J_{H-H} coupling constants (10–12 Hz for Z-configuration) .
  • Light/Heat Stability Tests : Expose to UV light (254 nm) for 48 hrs; track isomerization via HPLC retention time shifts .

What in vitro models evaluate metabolic stability?

Q. Advanced Pharmacokinetic Screening

  • Liver Microsomes : Incubate with human microsomes (1 mg/mL) for 60 mins; quantify parent compound via LC-MS (t1/2_{1/2} > 30 mins desired) .
  • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms (IC50_{50} > 10 μM indicates low risk of drug-drug interactions) .

How to scale up synthesis without compromising purity?

Q. Process Chemistry Recommendations

  • Continuous Flow Reactors : Achieve 90% yield in enone formation with residence times < 10 mins .
  • In-line Analytics : Use FTIR or PAT tools to monitor reaction progress in real time .

Interpreting conflicting enzyme inhibition A case study

Q. Troubleshooting Workflow

Assay Conditions : Confirm buffer pH (e.g., Tris vs. phosphate alters IC50_{50} by 2-fold) .

Enzyme Source : Compare recombinant vs. native proteins (e.g., bacterial vs. human kinases) .

Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate results .

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